5-Nonylresorcinol

Overview

Description

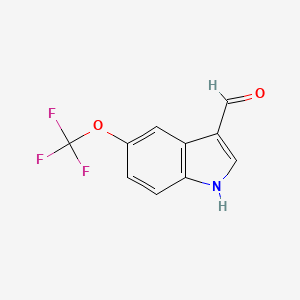

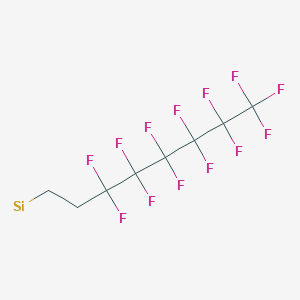

5-Nonylresorcinol, also known as 5-Nonyl-1,3-benzenediol, is a polycyclic natural product that is produced by the fungus Polysticta ardisia . It has been shown to have antibiotic properties against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis .

Synthesis Analysis

The first synthesis of bioactive long alkyl chain 5-n-alkylresorcinols, present in whole grain products, was described by a novel modification of the Wittig reaction . All the main long chain 5-n-alkylresorcinols present in rye and wheat, including C23 and C25 analogues and haptens, which have not been previously prepared, were synthesized .Molecular Structure Analysis

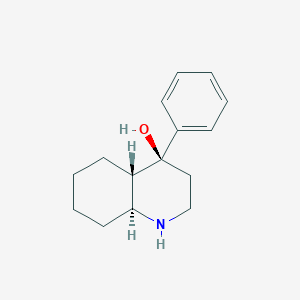

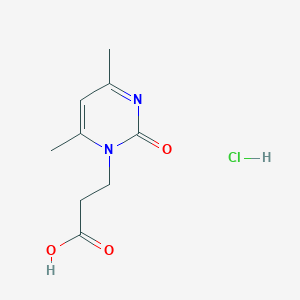

5-Nonylresorcinol has a molecular formula of C15H24O2 and a molecular weight of 236.35 . It contains a total of 41 bonds, including 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis

5-Nonylresorcinol has a molecular formula of C15H24O2 and a molecular weight of 236.35 . It contains a total of 41 bonds, including 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .Scientific Research Applications

Membrane Permeability Studies

5-Nonylresorcinol derivatives, such as 5-(n-heptadecenyl)resorcinol, have been studied for their effects on cell membranes. For instance, Kozubek's research demonstrates that these compounds can increase the permeability of erythrocyte membranes for various solutes, implying a strong membrane perturbing action (Kozubek).

Antioxidant Properties

Alkylresorcinols, such as 5-n-pentadecylresorcinol, have been reported to act as antioxidants, protecting polyunsaturated fatty acids against peroxidation. However, Kamal-Eldin et al. found that 5-n-pentadecylresorcinol has very low hydrogen donation and peroxyl radical-scavenging potency, challenging some assumptions about its antioxidant effectiveness (Kamal-Eldin, Pouru, Eliasson, Åman).

Antimicrobial Activity

Research on 5-alkylresorcinols isolated from the mushroom Merulius incarnatus indicates that these compounds, including derivatives like 5-heptadeca-8'Z,11'Z,16-trienylresorcinol, exhibit antimicrobial properties. Jin and Zjawiony's study shows that they can inhibit methicillin-resistant Staphylococcus aureus (MRSA) and also display activity against leishmania (Jin, Zjawiony).

Anticancer Research

In cancer research, compounds structurally similar to 5-nonylresorcinol, like 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one, have been studied for their antitumor potential. Rabacow et al. found that this compound could exert cytotoxic and cytostatic effects in breast cancer cell lines, indicating potential for breast cancer treatment (Rabacow et al.).

Biosynthesis in Bacteria

The biosynthesis of 5-alkylresorcinols like 2-hexyl-5-propylresorcinol in bacteria, specifically Pseudomonas aurantiaca, was explored by Nowak-Thompson et al. They identified genes involved in the biosynthesis process, which is important for understanding microbial production of these compounds (Nowak-Thompson et al.).

Antimutagenic Properties

5-Methylresorcinol, a compound related to 5-nonylresorcinol, has been studied for its antimutagenic properties. Pashin et al.'s research indicates that 5-methylresorcinol can suppress the mutagenic activity of certain carcinogens, highlighting its potential in cancer prevention (Pashin, Bakhitova, Bentkhen).

Mechanism of Action

Target of Action

5-Nonylresorcinol, a polycyclic natural product, is primarily targeted against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Pharmacokinetics

Like other resorcinol derivatives, it’s likely that these properties would influence the compound’s bioavailability and efficacy .

Result of Action

The primary result of 5-Nonylresorcinol’s action is its antibiotic effect against gram-positive bacteria . By inhibiting the growth of these bacteria, the compound can help to control bacterial infections.

properties

IUPAC Name |

5-nonylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h10-12,16-17H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXWBGYHDYVIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nonylresorcinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B3138689.png)